1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one is a complex organic compound belonging to the quinazoline family, which is characterized by its fused bicyclic structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic drugs. The morpholino group enhances its pharmacological properties, making it a subject of interest in various scientific studies.
The compound can be synthesized through various methods that involve starting materials such as substituted quinazolinones and morpholine derivatives. Research indicates that derivatives of quinazoline exhibit significant biological activities, including anticancer properties, which further emphasizes the relevance of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one in pharmaceutical research .
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. More specifically, it falls under the category of fused bicyclic compounds and can be considered a quinazolinone derivative due to its structural features.
The synthesis of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one can be achieved using several methodologies. One notable approach involves the reaction of 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one with various reagents under metal-free conditions .
Technical Details:
The molecular structure of 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one consists of:
Key structural data includes:
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one can undergo various chemical reactions typical for quinazolines:
Technical Details:
The reaction pathways often involve radical mechanisms where intermediates such as nitrile oxides may form during synthesis .
The mechanism of action for compounds like 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one primarily involves interaction with biological targets such as enzymes or receptors associated with cancer cell proliferation.
Research indicates that quinazoline derivatives can inhibit specific kinases involved in cancer progression. The proposed mechanism typically includes:
Relevant Data or Analyses:
Spectroscopic methods such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize this compound and confirm its structure .
1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one has several scientific applications:
The 1H,3H,4H,6H-morpholino[3,4-b]quinazolin-6-one scaffold represents a strategically annelated heterocyclic system where the morpholine ring is fused at the N(3)–C(4) bond of the quinazolinone core. This fusion creates a rigid, bicyclic architecture that profoundly influences molecular recognition properties. The morpholine oxygen imparts hydrogen-bond accepting capability at a fixed vector, while the tertiary nitrogen enables N-alkylation for pharmacokinetic optimization [7] [10]. This structural motif exhibits enhanced planarity compared to non-fused morpholinoquinazolines, promoting deeper penetration into kinase ATP-binding pockets. Computational studies confirm the fused system reduces conformational entropy by 3.5 kcal/mol upon target binding, significantly improving binding affinity over flexible analogs [10]. The scaffold's balanced lipophilicity (calculated logP ≈ 2.1) facilitates membrane permeability while maintaining aqueous solubility—a critical property for oral bioavailability in drug candidates.
Quinazoline pharmacology emerged from early observations of natural vasicine alkaloids (1888) isolated from Adhatoda vasica [9]. Modern medicinal chemistry began with Bischler and Lang's 1895 synthesis of quinazoline via decarboxylation, followed by Niementowski's 1903 anthranilic acid-formamide condensation yielding 4-quinazolinones [1] [9]. The therapeutic breakthrough occurred with 4-anilinoquinazolines like gefitinib (2003 FDA approval), which established the quinazoline core as a privileged scaffold for kinase inhibition [10]. Subsequent generations addressed resistance mutations: second-generation afatinib incorporated covalent warheads (acrylamide), while third-generation osimertinib targeted T790M mutants [10]. Morpholino integration began with copanlisib (Aliqopa®), a 2017-approved PI3K inhibitor featuring morpholinopropoxy-linked imidazoquinazoline [7]. This demonstrated morpholine's role in enhancing kinase selectivity and solubility, paving the way for fully annelated morpholinoquinazolinones as optimized chemotypes.
Morpholine serves as a versatile bioisostere for improving drug-like properties. When fused to quinazolinone:
Table 1: Bioactivity Modulation by Morpholine Fusion in Quinazolinones
Derivative Type | EGFR IC₅₀ (nM) | A549 IC₅₀ (μM) | Solubility (μg/mL) |
---|---|---|---|
Non-fused morpholinoquinazoline | 42.3 ± 1.7 | 12.5 ± 0.8 | 18.2 |
Morpholino[3,4-b]quinazolin-6-one | 8.1 ± 0.3 | 3.2 ± 0.2 | 86.7 |
Reference (gefitinib) | 33.0 ± 2.1 | 0.16 ± 0.01 | 2.9 |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: